Cas no 3721-28-6 ((1S,2R)-2-phenylcyclopropan-1-amine)

(1S,2R)-2-phenylcyclopropan-1-amine structure
3721-28-6 structure
Product Name:(1S,2R)-2-phenylcyclopropan-1-amine
CAS-nummer:3721-28-6
MF:C9H11N
MW:133.190342187881
MDL:MFCD01735853
CID:312594
PubChem ID:26070
Update Time:2025-06-07

(1S,2R)-2-phenylcyclopropan-1-amine Chemische en fysische eigenschappen

Naam en identificatie

    • Cyclopropanamine,2-phenyl-, (1S,2R)-
    • (1S,2R)-(+)-2-PHENYLCYCLOPROPAN-1-AMINE
    • (1S,2R)-2-Phenylcyclopropanamine
    • (1S,2R)-2-Phenylcyclopropanamine hydrochloride (1:1)
    • (+)-trans-2-Phenylcyclopropylamine
    • (+)-Tranylcypromine
    • (1S-trans)-2-Phenylcyclopropanamine
    • 2-Phenyl-1-aminocyclopropane, trans-
    • Cyclopropylamine, 2-phenyl-, (1S-trans)-
    • Cyclopropylamine, 2-phenyl-, trans-
    • D-Tranylcypromine
    • trans-2-Phenylcyclopropylamine
    • (1S,2R)-2-Phenyl-cyclopropylamine
    • (1S,2R)-2-phenylcyclopropan-1-amine
    • BDBM50236898
    • Cyclopropanamine, 2-phenyl-, trans-(+)-
    • CS-0094394
    • 3721-28-6
    • trans-(-)-2-Phenylcyclopropanamine
    • 1tnl
    • SCHEMBL145650
    • (+)-trans-2-Phenyl-cyclopropyl-amin
    • Transamine
    • trans-2-phenylcyclopropanamine
    • tranylcypromine
    • MFCD01735853
    • (1S,2R)-(+)-2-phenylcyclopropylamine
    • DTXSID801315454
    • EN300-222059
    • MLS001306494
    • NCGC00179670-01
    • (1S,2R)-2-phenyl-1-cyclopropanamine
    • (1s,2r)-2-phenylcyclopropylamine
    • NS00068412
    • CHEMBL257990
    • HMS2089B04
    • SMR000039637
    • trans-2-phenylcyclopropan-1-amine
    • BRD9146
    • A858090
    • (1S,2R)-tranylcypromine
    • (1S,2R)-trans-tranylcypromine
    • l-Tranylcypromine
    • AKOS027327308
    • (-)-Tranylcypromine
    • CHEBI:94791
    • CHEBI:131511
    • BRD-K88809146-003-02-1
    • AS-81089
    • 1s,2r-trans-2-phenylcyclopropylamine
    • BRD-9146
    • STL563237
    • DB-234630
    • BRD-K88809146-003-04-7
    • MDL: MFCD01735853
    • Inchi: 1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m1/s1
    • InChI-sleutel: AELCINSCMGFISI-BDAKNGLRSA-N
    • LACHT: N[C@H]1C[C@@H]1C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 133.08923
  • Monoisotopische massa: 133.089149355g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 1
  • Complexiteit: 116
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.5
  • Topologisch pooloppervlak: 26Ų

Experimentele eigenschappen

  • Dichtheid: 1.0050 (rough estimate)
  • Kookpunt: 235.73°C (rough estimate)
  • Brekindex: 1.5690 (estimate)
  • PSA: 26.02
  • LogboekP: log Kow= 1.58 @ 25 °C

(1S,2R)-2-phenylcyclopropan-1-amine Beveiligingsinformatie

  • Veiligheidstermijn:AMINES;AMINES

(1S,2R)-2-phenylcyclopropan-1-amine Prijsmeer >>

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